Tiagabine hydrochloride
Overview
Description
Tiagabine hydrochloride is an anticonvulsant medication used in the treatment of epilepsy . It’s also used off-label in the treatment of anxiety disorders and panic disorder . It’s approved by the U.S. Food and Drug Administration (FDA) as an adjunctive treatment for partial seizures in individuals aged 12 and up .
Synthesis Analysis
The synthesis of Tiagabine hydrochloride has been achieved utilizing an asymmetric hydrogen atom transfer protocol to construct its essential chiral tertiary carbon center . Another method for synthesizing Tiagabine hydrochloride involves a compact synthesizing method that doesn’t require expensive special reagents .Molecular Structure Analysis
Tiagabine hydrochloride has a molecular weight of 375.55 g/mol and a molecular formula of C20H25NO2S2 . Its IUPAC name is (−)- (3 R )-1- [4,4-bis (3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid .Chemical Reactions Analysis
Tiagabine hydrochloride has been assayed based on redox and complex reactions . One method involves the redox reaction of Tiagabine with NBS/PMAP-SA . Another includes the complex formation of Tiagabine with SNP-HA .Physical And Chemical Properties Analysis
Tiagabine hydrochloride is stable if stored as directed and should be protected from light and heat . It should also avoid strong oxidizing agents . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .Scientific Research Applications
Antiepileptic Drug Properties
Tiagabine hydrochloride (TGB) is primarily recognized for its efficacy in treating partial seizures. As a selective gamma-aminobutyric acid (GABA) reuptake inhibitor, it has demonstrated effectiveness as an add-on medication for adults and children aged 12 years and older. Nonrandomized trials have shown a significant reduction in seizure frequency among patients treated with TGB. Moreover, in newly diagnosed patients with partial epilepsy, TGB monotherapy has shown comparable effectiveness to carbamazepine, a standard antiepileptic drug (Bauer & Cooper-Mahkorn, 2008).
Neuroprotective Effects in Experimental Models
Research involving rats has indicated that Tiagabine may have neuroprotective qualities. In models of status epilepticus, a severe form of epilepsy, Tiagabine treatment was found to prevent the occurrence of generalized clonic seizures, reduce neuronal damage in the hippocampus, and mitigate impairment of spatial memory. This suggests potential applications of Tiagabine in preventing seizure-induced cognitive impairments (Halonen, Nissinen, Jansen, & Pitkänen, 1996).
Potential Therapeutic Applications Beyond Epilepsy
Tiagabine has been explored for potential therapeutic benefits beyond its primary use in epilepsy. It has shown anxiolytic-like and antidepressant-like effects in mouse models, suggesting possible applications in treating anxiety and mood disorders. However, these findings are primarily based on animal studies and require further investigation in human clinical trials (Sałat, Podkowa, Kowalczyk, Kulig, Dziubina, Filipek, & Librowski, 2015).
Cognitive and EEG Effects in Epilepsy Patients
In patients with drug-resistant partial epilepsy, long-term studies of Tiagabine have shown no significant cognitive or EEG changes. This implies that Tiagabine, even at higher doses, does not detrimentally affect cognitive performance or induce new EEG abnormalities, highlighting its safety profile in long-term use (Kälviäinen, Äikiä, Mervaala, Saukkonen, Pitkänen, & Riekkinen, 1996).
Applications in Pain Management
Tiagabine has been evaluated for its potential in pain management. Studies in rodents have shown that it can produce antinociception, possibly due to its effect on increasing GABA levels, which activate GABA(B) receptors. This indicates possible applications of Tiagabine in pain management, although more research is needed to confirm its efficacy in humans (Ipponi, Lamberti, Medica, Bartolini, & Malmberg-Aiello, 1999).
Safety And Hazards
Tiagabine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
properties
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiagabine hydrochloride | |
CAS RN |
145821-59-6 | |
Record name | Tiagabine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiagabine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAGABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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